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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzaldehyde

Cat. No.: B1282812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic
synthesis, particularly in the development of pharmaceutical compounds.[1][2] Due to the
limited availability of published experimental spectra for this specific compound, this guide
presents predicted data based on established spectroscopic principles and analysis of
structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist

researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-bromo-6-
chlorobenzaldehyde. These predictions are derived from the analysis of similar substituted
benzaldehydes and are intended to serve as a reference for researchers.

Table 1: Predicted *H NMR Spectroscopic Data
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] Predicted Chemical ) o Predicted Coupling

Proton Assignment _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)

Aldehydic-H 9.8-10.2 Singlet (s) -
Aromatic-H (Position )
2) 7.4-7.6 Triplet (t) 75-85
Aromatic-H (Position
3 76-7.8 Doublet (d) 75-85
Aromatic-H (Position
5) 7.7-79 Doublet (d) 75-85

. 1 13 1
Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (Aldehyde) 188 - 192
C-Br 120 - 125
C-Cl 133 - 138
C-CHO 135-140
Aromatic C-H 128 - 135

ble 3: licted IR < :

Predicted Absorption Range

Vibrational Mode Intensity
(cm=1)
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aldehyde) 2900 - 2800 and 2800 - 2700 Weak (often two bands)
C=0 Stretch (Aldehyde) 1710 - 1685 Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium to Strong
C-CI Stretch 800 - 600 Strong
C-Br Stretch 600 - 500 Strong
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Proposed Fragment Notes

Molecular ion peak with

218/220/222 [M]* characteristic isotopic pattern
for Br and CI.

217/219/221 [M-H]* Loss of the aldehydic proton.

189/191/193 [M-CHQOJ* Loss of the formyl group.

110 [CeHsCIN* Loss of Br and CHO.

75 [CeHs]* Loss of Br, Cl, and CHO.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-bromo-6-
chlorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of 2-bromo-6-chlorobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls, or Dimethyl sulfoxide-de, DMSO-ds) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition:
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Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

13C NMR Acquisition:
e Following *H NMR, switch the spectrometer to the 13C channel.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets
for each carbon.

o A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as
the natural abundance of 13C is low.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of solid 2-bromo-6-chlorobenzaldehyde directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty ATR crystal.
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e Record the sample spectrum, typically in the range of 4000-400 cm~1.

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Sample Preparation:

o Prepare a dilute solution of 2-bromo-6-chlorobenzaldehyde in a volatile organic solvent
(e.g., dichloromethane or methanol).

Data Acquisition (Electron lonization - EI):

« Inject the sample solution into the GC-MS system. The GC will separate the compound from
any impurities before it enters the mass spectrometer.

 In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass
analyzer.

o A detector records the abundance of each ion, generating a mass spectrum. The presence of
bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular
ion and any halogen-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-bromo-6-chlorobenzaldehyde.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-chlorobenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282812#spectroscopic-data-for-2-bromo-6-
chlorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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